molecular formula C6H14N2 B054143 (1R,2R)-(-)-1,2-Diaminocyclohexane CAS No. 1121-22-8

(1R,2R)-(-)-1,2-Diaminocyclohexane

Cat. No.: B054143
CAS No.: 1121-22-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Description

(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is an important building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1R,2R)-(-) form being one of them. Its unique stereochemistry makes it valuable in asymmetric synthesis and various catalytic processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1R,2R)-(-)-1,2-Diaminocyclohexane are largely defined by its role in the formation of metal complexes

Cellular Effects

Given its role in the formation of metal complexes, it may influence cell function through these complexes

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a ligand in the formation of metal complexes . These complexes may exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details of these mechanisms are not currently available in the literature.

Metabolic Pathways

It is known to be involved in the formation of metal complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-(-)-1,2-Diaminocyclohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding dinitro compound. For example, the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the catalytic hydrogenation of trans-1,2-dinitrocyclohexane using Raney nickel as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the reduction of trans-1,2-dinitrocyclohexane under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-(-)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: The compound is used in the synthesis of anticancer agents and other therapeutic compounds.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions distinguishes it from other diamines and enhances its utility in various catalytic processes .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID60883654
Record name trans-1,2-Diaminocyclohexane
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name trans-1,2-Diaminocyclohexane
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CAS No.

20439-47-8, 1121-22-8
Record name (-)-trans-1,2-Diaminocyclohexane
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Record name trans-1,2-Diaminocyclohexane
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Record name 1,2-Diaminocyclohexane, trans-
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Record name 1,2-Diaminocyclohexane, (-)-
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Record name 1,2-Cyclohexanediamine, (1R,2R)-rel-
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Record name trans-1,2-Diaminocyclohexane
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Record name (±)-trans-1,2-Cyclohexanediamine
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Record name 1,2-Cyclohexanediamine, (1R,2R)
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Record name 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)-
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-(-)-1,2-Diaminocyclohexane
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Customer
Q & A

Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?

A1: The molecular formula of this compound is C6H14N2, and its molecular weight is 114.2 g/mol [].

Q2: What spectroscopic data are available for characterizing this compound?

A2: (1R,2R)-DACH and its derivatives are commonly characterized using IR, 1H NMR, 13C NMR, and elemental analysis [, , , ]. For instance, researchers have utilized 1H NMR spectroscopy to monitor the kinetics of substitution reactions involving (1R,2R)-DACH platinum(II) complexes with ligands like 5′-GMP and L-histidine [].

Q3: How is this compound utilized in catalysis?

A3: (1R,2R)-DACH serves as a versatile chiral building block for creating a wide range of catalysts and ligands. Notably, it plays a crucial role in synthesizing salen ligands, which, when complexed with metals like manganese, exhibit catalytic activity in asymmetric epoxidation reactions of olefins [, , ].

Q4: What are some examples of reactions catalyzed by complexes incorporating this compound?

A4: (1R,2R)-DACH-derived complexes demonstrate catalytic activity in various reactions, including:

  • Asymmetric epoxidation of olefins: Salen-Manganese(III) complexes derived from (1R,2R)-DACH show promising activity and enantioselectivity in these reactions [, ].
  • Asymmetric hydrogen transfer reductions: Rhodium complexes immobilized on hybrid materials using (1R,2R)-DACH derivatives catalyze the reduction of prochiral ketones, yielding chiral alcohols with notable enantiomeric excess [].
  • Asymmetric cycloaddition of CO2 and epoxides: Polymeric cobalt(III) salen complexes synthesized from (1R,2R)-DACH and a triazine-piperazine core demonstrate catalytic activity in this reaction under mild conditions [].
  • Enantioselective nitroaldol reactions: Copper(II) complexes derived from (1R,2R)-DACH and trigol-bis(aldehyde) effectively catalyze the asymmetric nitroaldol reaction of various aldehydes with nitromethane, leading to β-nitroalcohols with excellent enantioselectivity [].

Q5: What factors influence the catalytic activity and selectivity of this compound-based catalysts?

A5: Several factors influence the performance of these catalysts, including:

    Q6: How do structural modifications to this compound derivatives impact their activity?

    A6: Modifications to the (1R,2R)-DACH scaffold can significantly affect the activity and selectivity of derived catalysts. For example:

    • Changing the diamine backbone: Replacing the cyclohexane ring with other cyclic or acyclic diamines can influence the catalyst's conformational flexibility and, consequently, its enantioselectivity [].
    • Introducing substituents on the diamine: Adding bulky groups near the chiral centers can enhance enantioselectivity by creating a more sterically demanding environment around the metal center [].

    Q7: Is this compound sensitive to air and moisture? How should it be stored?

    A7: Yes, (1R,2R)-DACH is sensitive to air and CO2 []. It should be stored under an inert gas atmosphere, preferably away from direct light, to prevent degradation.

    Q8: How does the stability of this compound-based catalysts vary under different conditions?

    A8: The stability of these catalysts is influenced by various factors:

      Q9: What is the role of computational chemistry in understanding this compound-based systems?

      A9: Computational methods, such as DFT calculations, help researchers:

      • **Predict the conformation and stability of different diastereomers formed by (1R,2R)-DACH-based ligands [].
      • **Investigate the mechanism and dynamic reversibility of macrocycle formation involving (1R,2R)-DACH [].
      • **Analyze the strength of π-π interactions in supramolecular assemblies containing (1R,2R)-DACH derivatives [].

      Q10: What are some other applications of this compound beyond catalysis?

      A10: Beyond its role in catalysis, (1R,2R)-DACH finds applications in:

      • Chiral recognition: Derivatives of (1R,2R)-DACH, like chiral thiophosphoroamides, act as sensors for enantiodiscriminating various acids through ion-pairing and hydrogen-bonding interactions studied by NMR spectroscopy [].
      • Chiral resolution: (1R,2R)-DACH effectively resolves racemic mixtures of compounds like 2,2′-Dihydroxy-1,1′-binaphthyl, leading to enantiopure products with high optical purity [].
      • Supramolecular chemistry: (1R,2R)-DACH plays a crucial role in assembling supramolecular structures, such as helicates, through hydrogen-bonding interactions with suitable counterparts like diols [, ].
      • Organogel formation: Derivatives of (1R,2R)-DACH, particularly diamides, demonstrate gelation abilities in various solvents, forming organogels with unique properties and potential applications in materials science [, , ].

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